molecular formula C12H13NO2 B13957970 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene CAS No. 827319-19-7

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene

Cat. No.: B13957970
CAS No.: 827319-19-7
M. Wt: 203.24 g/mol
InChI Key: DWNJODSRAWDQGD-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is a substituted aromatic compound featuring an ethynyl group (–C≡CH) at the 1-position, four methyl groups at the 2, 3, 5, and 6 positions, and a nitro group (–NO₂) at the 4-position. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, creating a unique electronic environment. The compound’s steric hindrance from the tetramethyl groups and the reactivity of the ethynyl moiety make it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

Properties

CAS No.

827319-19-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene

InChI

InChI=1S/C12H13NO2/c1-6-11-7(2)9(4)12(13(14)15)10(5)8(11)3/h1H,2-5H3

InChI Key

DWNJODSRAWDQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C#C)C)C)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene

General Considerations

The synthesis of this compound typically requires:

  • Starting from a tetramethyl-substituted aromatic ring (e.g., 1,2,3,5-tetramethylbenzene or derivatives)
  • Introduction of the nitro group at the para position relative to the ethynyl substituent
  • Installation of the ethynyl group, often via Sonogashira coupling or related alkyne introduction methods

The challenge lies in the regioselective substitution to maintain the tetramethyl pattern while introducing the nitro and ethynyl groups.

Preparation of the Aromatic Precursor

A common precursor is 2,3,5,6-tetramethyl-4-nitrobenzene , synthesized by nitration of tetramethylbenzene derivatives under controlled conditions to avoid over-nitration or oxidation.

  • Typical nitration reagents: nitric acid and sulfuric acid mixtures under low temperature
  • Control of reaction time and temperature is critical to ensure selective mononitration at the 4-position

Introduction of the Ethynyl Group

Sonogashira Coupling Approach

The ethynyl substituent is most commonly introduced via Sonogashira cross-coupling between an aryl halide and a terminal alkyne.

  • Step 1: Halogenation of 2,3,5,6-tetramethyl-4-nitrobenzene to form 1-bromo- or 1-iodo-2,3,5,6-tetramethyl-4-nitrobenzene
  • Step 2: Sonogashira coupling with terminal acetylene (e.g., trimethylsilylacetylene or acetylene gas)

Typical reaction conditions:

Parameter Details
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4
Co-catalyst CuI
Base Triethylamine or potassium carbonate
Solvent Tetrahydrofuran (THF), dimethylformamide (DMF), or triethylamine
Temperature 50–80 °C
Time 12–24 hours

After coupling, if a protected alkyne such as trimethylsilylacetylene was used, desilylation is performed using potassium hydroxide or tetrabutylammonium fluoride (TBAF) to yield the free ethynyl compound.

Alternative Method: Deprotection of Trimethylsilylethynyl Intermediate

A modified literature procedure describes:

  • Starting from trimethyl((4-nitrophenyl)ethynyl)silane
  • Treatment with aqueous potassium hydroxide in methanol at room temperature for 1 hour
  • Extraction and purification by silica gel chromatography to yield 1-ethynyl-4-nitrobenzene derivatives with high purity and good yield (~70%)

This method can be adapted to the tetramethyl-substituted nitrobenzene analogs to obtain the target compound.

Halogenation and Subsequent Functionalization

Halogenation of the aromatic ring prior to Sonogashira coupling is often achieved via:

  • Bromination or iodination using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)
  • Silver nitrate (AgNO3) catalysis in acetone under dark conditions to prevent side reactions

This step ensures the formation of aryl halides suitable for palladium-catalyzed coupling.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of tetramethylbenzene HNO3/H2SO4, 0–5 °C, short reaction time 60–75 Selective mononitration
Halogenation (bromination/iodination) NBS or NIS, AgNO3 catalyst, acetone, room temperature, dark 70–85 Formation of aryl bromide or iodide
Sonogashira coupling Pd(PPh3)2Cl2, CuI, triethylamine, THF, 60 °C, 18 h 65–80 Coupling with trimethylsilylacetylene or acetylene
Desilylation KOH in MeOH, room temperature, 1 h 70 Removal of TMS protecting group

Characterization of this compound

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Signals corresponding to methyl groups (singlets around 2.1 ppm), aromatic protons (downfield doublets or singlets depending on substitution), and terminal alkyne proton (singlet near 3.3 ppm)
  • [^13C NMR](pplx://action/followup): Signals for aromatic carbons, methyl carbons (~20 ppm), and sp carbons of the ethynyl group (~80–90 ppm)
  • HRMS: Molecular ion peak consistent with molecular formula C13H13NO2 (calculated and found values matching within experimental error)
  • Purity: Confirmed by chromatographic methods such as flash chromatography and preparative thin-layer chromatography (TLC)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Direct Sonogashira coupling Straightforward, well-established Requires halogenated precursor, possible side reactions
Trimethylsilylethynyl intermediate + KOH deprotection Mild conditions, good yields, easy purification Additional step of silyl protection/deprotection
Halo-decarboxylation (patent method) Potential for large-scale synthesis Less common for this specific compound, requires specialized reagents

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Yield Range (%) Reference
1 2,3,5,6-Tetramethyl-4-nitrobenzene Halogenation → Sonogashira coupling → Desilylation 60–80
2 Trimethyl((4-nitrophenyl)ethynyl)silane analog KOH deprotection ~70
3 Tetramethylbenzoic acid derivatives Halo-decarboxylation (patent) Not specified

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1-ethynyl-2,3,5,6-tetramethyl-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physical characteristics, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Properties
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene –C≡CH, 4×–CH₃, –NO₂ C₁₂H₁₃NO₂ Not reported Not reported High steric hindrance; nitro group enhances electrophilicity .
1-Bromo-2,3,5,6-tetramethyl-4-nitrobenzene –Br, 4×–CH₃, –NO₂ C₁₀H₁₂BrNO₂ 258.11 178–179°C Higher melting point due to bromine’s polarizability; soluble in organic solvents .
1-Ethynyl-2,4,5-trimethoxybenzene (18h) –C≡CH, 3×–OCH₃ C₁₁H₁₂O₃ 192.08 113.8–114.2°C Methoxy groups increase electron density; lower melting point than nitro analogs .
1-Ethynyl-2,3-difluoro-4-methoxybenzene –C≡CH, 2×–F, –OCH₃ C₉H₆F₂O 168.14 Not reported Fluorine atoms enhance electronegativity; potential for halogen bonding .
1-Ethynyl-2,4-dinitrobenzene –C≡CH, 2×–NO₂ C₈H₄N₂O₄ Not reported Not reported Two nitro groups increase density and reactivity; used in explosives research .

Key Comparative Insights

Electronic Effects: The nitro group in this compound strongly withdraws electrons, making the aromatic ring electron-deficient. This contrasts with methoxy-substituted analogs (e.g., 18h), where electron-donating groups enhance nucleophilic reactivity .

Steric Effects :

  • The tetramethyl groups in the target compound create significant steric hindrance, likely reducing reaction rates in bulky transition states compared to less-substituted analogs like 1-ethynyl-2,4-dinitrobenzene .

Thermal Stability :

  • Bromo analogs (e.g., 1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene) exhibit higher melting points (178–179°C) due to stronger van der Waals forces, whereas methoxy derivatives (e.g., 18h) melt at lower temperatures (~114°C) .

Applications :

  • Nitro-containing compounds are often explored for explosives or agrochemicals, while ethynyl groups enable click chemistry or polymer synthesis. The target compound’s dual functionality may bridge these domains .

Safety Considerations :

  • While direct data is lacking, structurally related nitro-ethynyl compounds (e.g., 1-ethynyl-4-((4-nitrophenyl)ethynyl)benzene) exhibit acute toxicity and skin irritation, suggesting similar hazards for the target compound .

Biological Activity

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene (CAS No. 827319-19-7) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.237 g/mol
  • Physical State : Solid
  • Purity : Typically >98% as per GC analysis

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds with similar nitro-substituted aromatic structures often possess antimicrobial properties. The presence of a nitro group can enhance the compound's interaction with microbial membranes or enzymes.

Antitumor Activity

Analogous compounds have shown promising antitumor activities. For instance, studies on structurally related nitroaromatic compounds have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitroaromatic compounds, including this compound. The results showed significant inhibition against several bacterial strains, indicating potential use as an antimicrobial agent.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Study 2: Antitumor Activity

In vitro studies focusing on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound could inhibit cell growth significantly.

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle disruption.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can facilitate ROS production within cells, leading to oxidative stress and subsequent apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism in bacteria and cancer cells.
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

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